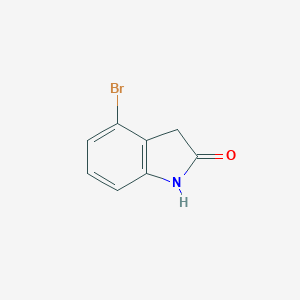
4-Bromooxindole
Cat. No. B058052
Key on ui cas rn:
99365-48-7
M. Wt: 212.04 g/mol
InChI Key: XQQPPAZTHUEMPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07411072B2
Procedure details


Add a solution of I2 (2.62 g, 10.30 mmol) in DMF (10 mL) dropwise to a solution of 4-bromoindole (2.00 g, 10.20 mmol) and KOH (1.43 g, 25.5 mmol) in DMF (40 mL). Stir for 30 min at room temperature and add saturated aqueous Na2SO3. Stir at room temperature for 15 min, then dilute reaction mixture with ethyl acetate (100 mL). Wash organics three times with H2O, dry organics (MgSO4) and concentrate to a brown oil. Dissolve oil in 2-methoxyethanol (40 mL) and heat to 100° C. Add H3PO4 (9 mL) and heat to reflux for 48 h. Cool to room temperature and dilute with H2O (75 mL). Extract into ethyl acetate, dry MgSO4) and concentrate organics to a dark brown oil. Chromatograph on silica gel (90 g), eluting with 20% to 40% ethyl acetate/hexanes to afford 121 mg (6%) of the title compound as a tan solid. MS (ES) 212,214 (M+H), 210,212 (M−H); HPLC shows 76% purity.






Identifiers


|
REACTION_CXSMILES
|
II.[Br:3][C:4]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:5]=1[CH:6]=[CH:7][NH:8]2.[OH-].[K+].[O-:15]S([O-])=O.[Na+].[Na+]>CN(C=O)C.C(OCC)(=O)C>[Br:3][C:4]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:5]=1[CH2:6][C:7](=[O:15])[NH:8]2 |f:2.3,4.5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.62 g
|
|
Type
|
reactant
|
|
Smiles
|
II
|
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C2C=CNC2=CC=C1
|
|
Name
|
|
|
Quantity
|
1.43 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[O-]S(=O)[O-].[Na+].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
Stir for 30 min at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
Stir at room temperature for 15 min
|
|
Duration
|
15 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
dilute
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
Wash organics three times with H2O, dry organics (MgSO4) and concentrate to a brown oil
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
Dissolve oil in 2-methoxyethanol (40 mL)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heat to 100° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Add H3PO4 (9 mL) and heat
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 48 h
|
|
Duration
|
48 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Cool to room temperature
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
dilute with H2O (75 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
Extract into ethyl acetate, dry MgSO4) and
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrate organics to a dark brown oil
|
WASH
|
Type
|
WASH
|
|
Details
|
Chromatograph on silica gel (90 g), eluting with 20% to 40% ethyl acetate/hexanes
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=C2CC(NC2=CC=C1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 121 mg | |
| YIELD: PERCENTYIELD | 6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

